Cerdulatinib hydrochloride
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Overview
Description
Cerdulatinib hydrochloride is a small molecule inhibitor that targets spleen tyrosine kinase and Janus kinase family members. It is being developed for the treatment of hematological malignancies, such as B-cell and T-cell lymphomas . This compound has shown promising results in preclinical and clinical studies, demonstrating its potential as a therapeutic agent in oncology .
Mechanism of Action
- SYK and JAK play crucial roles in both tumor-intrinsic and microenvironment-derived survival signals, particularly in B-cell malignancies .
- Cerdulatinib suppresses survival signals originating from two main sources:
- The dual inhibition strategy allows control over a broader range of disease etiologies and reduces the likelihood of bypass mechanisms .
- Diminished expression of B-cell activation markers (CD69, CD86) and enhanced expression of CXCR4 have been observed, consistent with BCR and IL-4 suppression .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Cerdulatinib hydrochloride has been shown to interact with several key enzymes and proteins in biochemical reactions. It is a reversible ATP-competitive inhibitor of SYK/JAK family members, including JAK1, JAK2, and TYK2 . These interactions play crucial roles in the survival of certain tumor cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit SYK and JAK pathway signaling in whole blood of patients at tolerated exposures .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . As a dual inhibitor of SYK and JAK, this compound suppresses survival signals originating from the B-cell antigen receptor (BCR) and cytokine receptors, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown to suppress inflammation and autoantibody generation in a rat collagen-induced arthritis model and block B-cell activation and splenomegaly in a mouse model of chronic B-cell antigen receptor stimulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to suppress inflammation and autoantibody generation in a rat collagen-induced arthritis model and block B-cell activation and splenomegaly in a mouse model of chronic B-cell antigen receptor stimulation .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
As an orally active small molecule, it is likely to be widely distributed within the body .
Subcellular Localization
Given its role as a dual inhibitor of SYK and JAK, it is likely to be found in locations where these kinases are active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cerdulatinib hydrochloride involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the hydrochloride salt by reacting cerdulatinib with hydrochloric acid in a solvent mixture of dimethyl sulfoxide and ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as described above, with optimization for large-scale production. The process involves careful control of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cerdulatinib hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
Scientific Research Applications
Cerdulatinib hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cell signaling, proliferation, and apoptosis in various cell lines.
Comparison with Similar Compounds
Similar Compounds
Ruxolitinib: A selective Janus kinase inhibitor used for the treatment of myelofibrosis and polycythemia vera.
Fostamatinib: A spleen tyrosine kinase inhibitor used for the treatment of chronic immune thrombocytopenia.
Entospletinib: A selective spleen tyrosine kinase inhibitor under investigation for the treatment of hematological malignancies.
Uniqueness
Cerdulatinib hydrochloride is unique due to its dual inhibition of spleen tyrosine kinase and Janus kinase family members. This dual mechanism of action allows it to target multiple signaling pathways simultaneously, potentially offering greater therapeutic efficacy and reducing the likelihood of resistance development compared to selective inhibitors .
Properties
IUPAC Name |
4-(cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O3S.ClH/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14;/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYULGYKOHUAYCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN7O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369761-01-2 |
Source
|
Record name | Cerdulatinib hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369761012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CERDULATINIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1KRM66Y4X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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